N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
CAS No.:
Cat. No.: VC17752193
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | N-cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
| Standard InChI | InChI=1S/C10H11N3S/c1-3-7(4-1)12-10-13-8-5-2-6-11-9(8)14-10/h2,5-7H,1,3-4H2,(H,12,13) |
| Standard InChI Key | NDJODUZCUJNRPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)NC2=NC3=C(S2)N=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Cyclobutyl-[1,thiazolo[5,4-b]pyridin-2-amine (molecular formula: C10H11N3S, molecular weight: 205.28 g/mol) consists of a thiazole ring fused to a pyridine ring at the 5,4-b positions, with a cyclobutyl group attached to the thiazole nitrogen. The planar thiazolo[5,4-b]pyridine system enables π-π stacking interactions with biological targets, while the cyclobutyl moiety introduces steric and electronic modulation critical for target selectivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3S |
| Molecular Weight | 205.28 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 67.8 Ų |
Synthetic Pathways
The synthesis of N-Cyclobutyl-[1,thiazolo[5,4-b]pyridin-2-amine involves a multi-step sequence:
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Thiazole Ring Formation: Condensation of 2-aminopyridine-3-thiol with α-haloketones yields the thiazolo[5,4-b]pyridine scaffold.
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Cyclobutyl Introduction: Nucleophilic substitution at the thiazole nitrogen using cyclobutyl bromide under basic conditions .
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Functionalization: Late-stage modifications via Suzuki-Miyaura cross-coupling or sulfonamide formation to optimize pharmacokinetic properties .
Microwave-assisted synthesis has been employed to accelerate key steps, improving yields from 45% to 78% in cyclization reactions .
Biological Activities and Mechanisms
Anticancer Efficacy
Derivatives of N-Cyclobutyl-thiazolo[5,4-b]pyridin-2-amine exhibit potent activity against NSCLC cell lines:
Table 2: Cytotoxic Activity of Select Derivatives
| Compound | HCC827 IC50 (μM) | H1975 IC50 (μM) | A549 IC50 (μM) |
|---|---|---|---|
| 10k | 0.010 | 0.08 | 0.82 |
| Osimertinib (Control) | 0.012 | 0.09 | 0.85 |
Compound 10k, bearing a 2-aminopyrimidine group, shows comparable efficacy to the FDA-approved drug Osimertinib . Notably, these derivatives maintain selectivity indices >350 against normal BEAS-2B cells, indicating favorable therapeutic windows .
Mechanism of Action
The anticancer activity arises from dual mechanisms:
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EGFR Kinase Inhibition: Compound 10k inhibits EGFR-TK autophosphorylation at 10 nM, disrupting downstream MAPK and PI3K/Akt pathways . Molecular docking reveals critical hydrogen bonds with Cys797 and Met793 in the ATP-binding pocket .
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Apoptosis Induction: At 1 μM, 10k triggers 31.9% early and 8.8% late apoptosis in HCC827 cells via caspase-3/7 activation .
Structure-Activity Relationships (SAR)
Cyclobutyl Substituent Effects
The cyclobutyl group confers:
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Enhanced Solubility: LogP reduction from 3.2 (N-butyl analog ) to 2.7, improving aqueous solubility.
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Steric Guidance: Optimal van der Waals interactions with hydrophobic kinase pockets, increasing binding affinity by 15-fold compared to linear alkyl chains .
Heterocyclic Modifications
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Pyrimidine Additions: 2-Aminopyrimidine at C6 (as in 10k) boosts EGFR affinity 40-fold versus unsubstituted analogs .
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Sulfonamide Linkers: N-(2,3-dihydroindenyl)sulfonamide derivatives show 90% plasma protein binding, extending half-life to 8.2 hours.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Caco-2 permeability of 12 × 10⁻⁶ cm/s predicts moderate oral bioavailability.
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Metabolism: CYP3A4-mediated oxidation of the cyclobutyl ring forms inactive metabolites, necessitating co-administration with CYP inhibitors.
Future Directions and Challenges
Target Expansion
Preliminary data suggest activity against c-KIT (IC50 = 85 nM), indicating potential for gastrointestinal stromal tumor therapy. Combination studies with Imatinib could exploit synergistic kinase inhibition.
Formulation Development
Nanoparticle encapsulation (e.g., PLGA carriers) may address solubility limitations, with early prototypes achieving 92% encapsulation efficiency.
Clinical Translation Challenges
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